molecular formula C29H31ClO4 B14267168 3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate CAS No. 138779-15-4

3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate

Cat. No.: B14267168
CAS No.: 138779-15-4
M. Wt: 479.0 g/mol
InChI Key: BTUKQBUPYJPCRQ-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate is an organic compound that belongs to the class of aromatic esters This compound features a complex structure with multiple functional groups, including a chloro-substituted phenyl ring, a propylbenzoyl ester linkage, and a hexylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 3-chloro-4-hydroxybenzoic acid, which is then esterified with 4-propylbenzoyl chloride under acidic conditions to form the intermediate ester. This intermediate is subsequently reacted with 4-hexylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Phenol Derivatives: Formed from nucleophilic substitution reactions.

    Carboxylic Acids and Alcohols: Formed from ester hydrolysis.

    Quinones and Hydroquinones: Formed from oxidation and reduction reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate involves its interaction with specific molecular targets and pathways. The chloro group and ester linkages play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate is unique due to its combination of functional groups and structural complexityThe presence of both chloro and ester groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

138779-15-4

Molecular Formula

C29H31ClO4

Molecular Weight

479.0 g/mol

IUPAC Name

[2-chloro-4-(4-hexylbenzoyl)oxyphenyl] 4-propylbenzoate

InChI

InChI=1S/C29H31ClO4/c1-3-5-6-7-9-22-12-16-23(17-13-22)28(31)33-25-18-19-27(26(30)20-25)34-29(32)24-14-10-21(8-4-2)11-15-24/h10-20H,3-9H2,1-2H3

InChI Key

BTUKQBUPYJPCRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CCC)Cl

Origin of Product

United States

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